molecular formula C21H19NO3 B4263155 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone

5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4263155
M. Wt: 333.4 g/mol
InChI Key: FNMSIFCKCNDAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a chemical compound that belongs to the family of quinolinone derivatives. DNQX has been extensively studied due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site. By blocking the receptor's ion channel, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone prevents the influx of calcium ions, which are essential for synaptic plasticity and neuronal communication. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also inhibits the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In animal studies, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to reduce seizure activity and protect against ischemic brain injury. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neurotoxic effects at high concentrations, which limits its therapeutic potential.

Advantages and Limitations for Lab Experiments

5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. Its potency and specificity make it a useful tool for studying the role of AMPA receptors in neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is also readily available and relatively inexpensive. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has limitations for lab experiments. Its neurotoxic effects at high concentrations make it challenging to use in vivo. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also has a short half-life, which limits its duration of action.

Future Directions

There are several future directions for research on 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the use of 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone in combination with other drugs to enhance its therapeutic potential. Additionally, the role of AMPA receptors in neuroinflammation and neurodegeneration is an area of active research, and 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone may have potential therapeutic applications in these areas. Finally, the development of more stable and long-acting 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone derivatives may overcome some of the limitations of the current compound.

Scientific Research Applications

5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research to study the role of ionotropic glutamate receptors in various neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been used to study the role of AMPA receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5,7-dimethoxy-4-naphthalen-1-yl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-14-10-18-21(19(11-14)25-2)17(12-20(23)22-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,17H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMSIFCKCNDAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethoxy-4-(naphthalen-1-yl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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